Anatoxin a(s)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

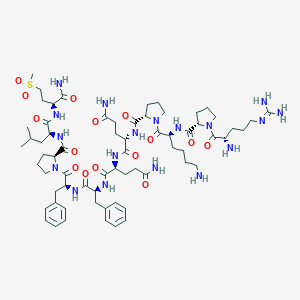

Anatoxin a(s) is a type of neurotoxin that is produced by certain strains of cyanobacteria. This toxin has been found to be highly toxic to animals, including humans, and can cause a range of harmful effects on the body. Despite its toxicity, anatoxin a(s) has been the subject of extensive scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Detection and Quantification in Environmental Samples

Anatoxin-a(s), a potent neurotoxin produced by certain cyanobacteria, has prompted the development of various detection and quantification methods due to its potential health hazards. A notable approach includes the use of a disposable acetylcholinesterase-based electrode biosensor for detecting anatoxin-a(s) in water. This biosensor employs the electrochemical detection of acetylcholinesterase activity, with the enzyme from electric eels showing high sensitivity to anatoxin-a(s). This method provides a simple, fast, and accurate way to monitor the presence of this toxin in water bodies, with a detection limit of 1 µg/L. The system's specificity is enhanced by employing oxime reactivation to distinguish between anatoxin-a(s) and potential insecticides present in samples (Villatte et al., 2002).

Phytotoxic Effects on Aquatic Plants

Anatoxin-a's phytotoxic effects on aquatic plants like Ceratophyllum demersum have been studied, revealing that this toxin disrupts plant homeostasis through oxidative stress. The presence of anatoxin-a results in the elevation of antioxidative enzymes and increased formation of hydrogen peroxide, altering the growth and photosynthetic pigment contents of the plants. This indicates a significant environmental impact, as anatoxin-a can adversely affect the health and functioning of aquatic ecosystems (Ha & Pflugmacher, 2013).

Advancements in Analytical Methods

The development of sensitive analytical methods for detecting anatoxin-a in biological samples has been a focus of scientific research. Techniques like liquid chromatography with fluorescence detection after solid-phase extraction and microextraction have been employed to determine anatoxin-a in various matrices, including cyanobacterial cultures and water samples. These methods offer sensitivity and specificity, crucial for monitoring and managing the risks associated with this toxin (Rellán et al., 2007).

Biosensor Development for Specific Detection

Efforts to develop biosensors with engineered acetylcholinesterases for the specific detection of anatoxin-a(s) in environmental samples have shown promise. By increasing the sensitivity of acetylcholinesterase to the toxin and utilizing a combination of mutants, researchers have achieved a high level of specificity in detecting anatoxin-a(s), differentiating it from similar compounds used as insecticides. This innovation represents a significant step forward in environmental monitoring and public health protection (Devic et al., 2002).

Renaming and Recharacterization

A proposal to rename anatoxin-a(S) to "guanitoxin" highlights the distinct structural and mechanistic characteristics of this potent natural neurotoxin. This recharacterization aims to clarify its unique properties and differentiate it from similarly named toxins, drawing attention to its environmental and health implications (Fiore et al., 2020).

Propriétés

Numéro CAS |

103170-78-1 |

|---|---|

Formule moléculaire |

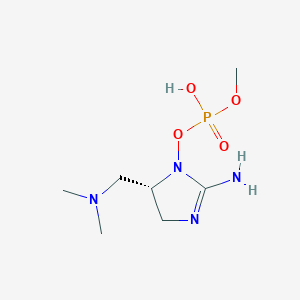

C7H17N4O4P |

Poids moléculaire |

252.21 g/mol |

Nom IUPAC |

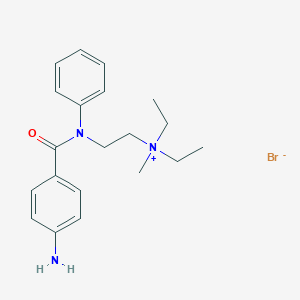

[(5S)-2-amino-5-[(dimethylamino)methyl]-4,5-dihydroimidazol-1-yl] methyl hydrogen phosphate |

InChI |

InChI=1S/C7H17N4O4P/c1-10(2)5-6-4-9-7(8)11(6)15-16(12,13)14-3/h6H,4-5H2,1-3H3,(H2,8,9)(H,12,13)/t6-/m1/s1 |

Clé InChI |

FYXHGVMFJYHPFX-ZCFIWIBFSA-N |

SMILES isomérique |

CN(C)C[C@H]1CN=C(N1OP(=O)(O)OC)N |

SMILES |

CN(C)CC1CN=C(N1OP(=O)(O)OC)N |

SMILES canonique |

CN(C)CC1CN=C(N1OP(=O)(O)OC)N |

Synonymes |

ANATOXIN-A(S) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)